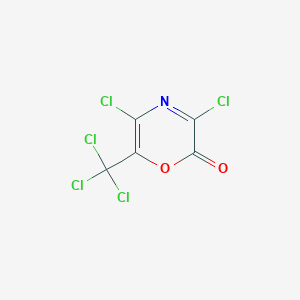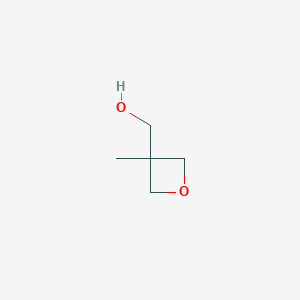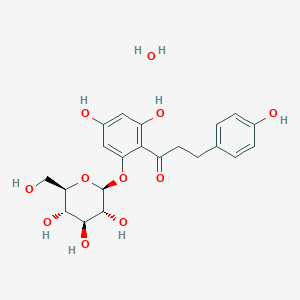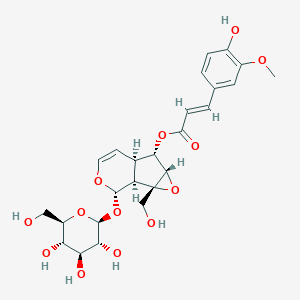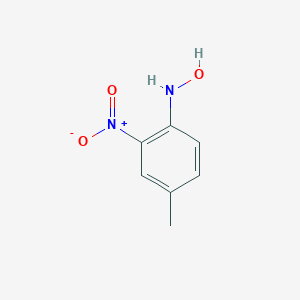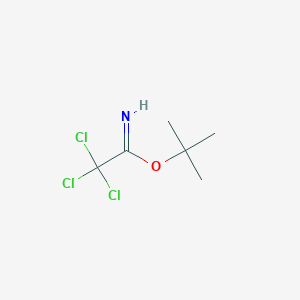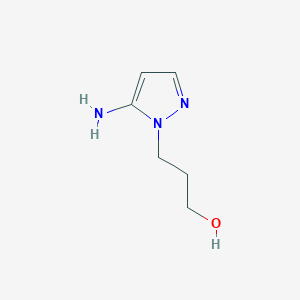
(S)-Methyl 4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-Methyl 4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate” is a chemical compound. It is a derivative of DAP and is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor . It is also used in the preparation of indole derivatives as efflux pump inhibitors for treatment and prevention of bacterial infections .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as DFT/B3LYP method with 6311++G (d,p) basis set . The crystal packing is determined by intermolecular N5—H···O2 and O1— H···O6 hydrogen bonds, which organize the molecules into infinite double chains parallel to the direction .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its use in dipeptide synthesis. The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various methods. For example, the molecular weight of a similar compound, (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid, is 217.26 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Synthesis of Amides
“Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate” can be used in the synthesis of amides. A one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Protection of Amino Groups
The Boc group in “Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate” is used for the protection of amino groups . This is particularly useful in the synthesis of peptides .
Synthesis of Boronic Acids
“Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate” can be used in the synthesis of boronic acids . The compound can be used to produce [3- ( { [ (tert-butoxy)carbonyl]amino}methyl)phenyl]boronic acid .
Mechanism of Action
Target of Action
Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate is a compound with a Boc-protected amino group . The primary target of this compound is the amino group that it protects. The amino group is a good nucleophile and a strong base, making it highly reactive . By protecting the amino group, the compound can undergo transformations without the amino group reacting .
Mode of Action
The compound protects the amino group by converting it into a carbamate . This is achieved through the addition of the Boc group, which is an ester of the carbamic acid . The Boc group is added to the amine through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . In the elimination step, a carbonate ion is expelled, and the amine is deprotonated or undergoes a spontaneous decarboxylation .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides . The Boc group is the most used protection of amino groups in peptide synthesis . The protection of the amino group allows for the transformation of other functional groups without the amino group reacting .
Pharmacokinetics
The boc group can be removed with a strong acid such as trifluoracetic acid (tfa) . This reaction is typically very easy and can be observed by the CO2 bubbling out of the solution . The removal of the Boc group is the last part of the deprotection, which could potentially affect the compound’s ADME properties .
Result of Action
The result of the compound’s action is the protection of the amino group, allowing for the transformation of other functional groups . After the transformations are complete, the Boc group can be removed, leaving the amino group free .
Action Environment
The action of Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate can be influenced by environmental factors. For instance, the removal of the Boc group is achieved with a strong acid . Therefore, the pH of the environment can affect the efficacy of the compound. Additionally, the stability of the compound can be affected by temperature. A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a beneficial effect .
properties
IUPAC Name |
methyl (4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(7-13)5-6-9(14)16-4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVJJSKMYILGAM-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl 4-(tert-butoxycarbonylamino)-5-hydroxypentanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





